![molecular formula C13H15ClF3NO2S B1212865 1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylazepane is a sulfonamide.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
- Synthesis of Silanes : Matyjaszewski and Chen (1988) explored the synthesis of silanes containing two triflate groups, which involved the displacement of phenyl, chloro, and methyl groups in silanes. This process could potentially be related to the synthesis or reactions involving 1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane (Matyjaszewski & Chen, 1988).
Polyimide Synthesis
- Novel Polyimides : Yin et al. (2005) reported the synthesis of novel fluorinated aromatic diamine monomers, potentially relevant in the context of 1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane, for creating fluorine-containing polyimides with notable solubility and thermal stability (Yin et al., 2005).
Trifluoromethylated Compound Synthesis
- Trifluoromethylated Isoxazolidines : Tsuge, Okano, and Eguchi (1995) described the synthesis of trifluoromethylated isoxazolidines, demonstrating the potential for creating trifluoromethylated compounds, which could include 1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane (Tsuge, Okano, & Eguchi, 1995).
Julia-Kocienski Olefination
- Julia-Kocienski Olefination : Alonso et al. (2005) utilized bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction, which might be relevant for studying the reactions involving 1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane (Alonso et al., 2005).
Propiedades
Nombre del producto |
1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane |
|---|---|
Fórmula molecular |
C13H15ClF3NO2S |
Peso molecular |
341.78 g/mol |
Nombre IUPAC |
1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylazepane |
InChI |
InChI=1S/C13H15ClF3NO2S/c14-11-6-5-10(13(15,16)17)9-12(11)21(19,20)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8H2 |
Clave InChI |
VLSJGDUOMYWSIU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



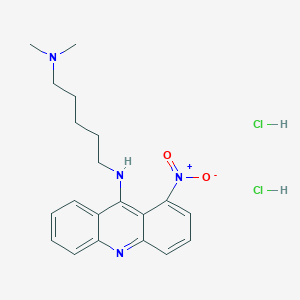
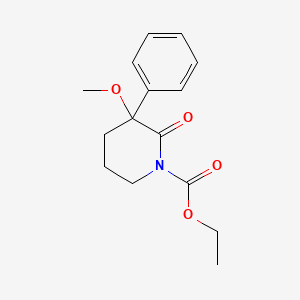
![2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B1212785.png)
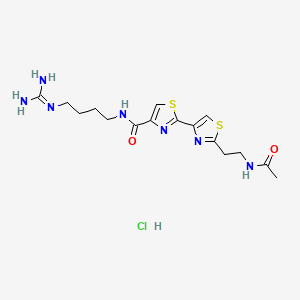
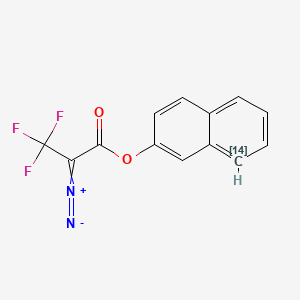
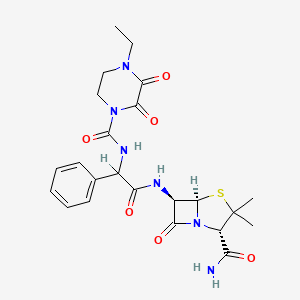
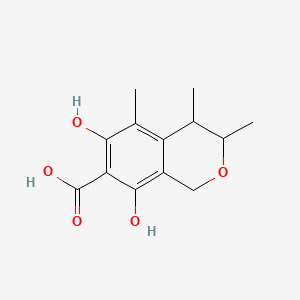

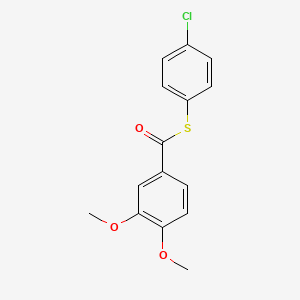
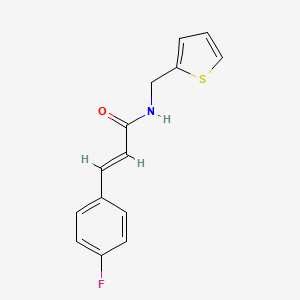
![(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1212799.png)
![7-(4-Ethylpiperazin-1-yl)-14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B1212803.png)
![2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester](/img/structure/B1212804.png)
![2-amino-6-[3-(1-imidazolyl)propyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1212805.png)